molecular formula C10H4ClF2N3S B8335924 4-chloro-1-(2,6-difluoro-4-isothiocyanatophenyl)-1H-imidazole

4-chloro-1-(2,6-difluoro-4-isothiocyanatophenyl)-1H-imidazole

Cat. No.: B8335924
M. Wt: 271.67 g/mol
InChI Key: MDTWJSCZZKMEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(2,6-difluoro-4-isothiocyanatophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H4ClF2N3S and its molecular weight is 271.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H4ClF2N3S

Molecular Weight

271.67 g/mol

IUPAC Name

4-chloro-1-(2,6-difluoro-4-isothiocyanatophenyl)imidazole

InChI

InChI=1S/C10H4ClF2N3S/c11-9-3-16(4-14-9)10-7(12)1-6(15-5-17)2-8(10)13/h1-4H

InChI Key

MDTWJSCZZKMEQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N2C=C(N=C2)Cl)F)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step J (3): Dichloromethane (15 mL) was added to a flask charged with a 1:1 mixture of 4-(4-chloro-1H-imidazol-1-yl)-3,5-difluoroaniline/3,5-difluoro-4-(1H-imidazol-1-yl)aniline (1.0 g, 4.36 mmol) and 1,1′-thiocarbonyldipyridin-2(1H)-one (1.012 g, 4.36 mmol). The resulting mixture was stirred for 16 h at rt. The crude reaction mixture was concentrated and the crude products were purified using silica gel chromatography (60% EtOAc/hexanes) to afford 4-chloro-1-(2,6-difluoro-4-isothiocyanatophenyl)-1H-imidazole (195 mg, 0.718 mmol, 17% yield). LC-MS (M+H)+ 272.0. 1H NMR (500 MHz, chloroform-d) δ ppm 7.57 (d, J=1.83 Hz, 1 H) 7.07 (d, J=1.53 Hz, 1 H) 6.94-7.04 (m, 2 H).
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
4-(4-chloro-1H-imidazol-1-yl)-3,5-difluoroaniline 3,5-difluoro-4-(1H-imidazol-1-yl)aniline
Quantity
1 g
Type
reactant
Reaction Step Two

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